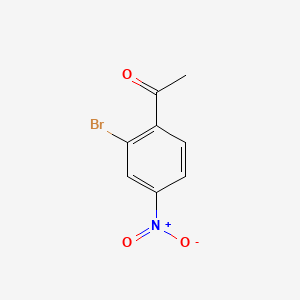

1-(2-Bromo-4-nitrophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

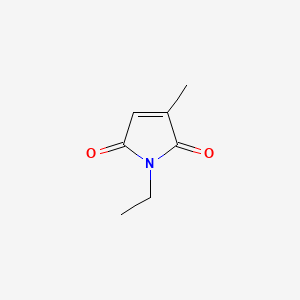

1-(2-Bromo-4-nitrophenyl)ethanone, also known as BNPE, is an organic compound composed of a carbon-carbon double bond, a bromine atom, a nitro group and a phenyl group. It is a colorless solid that is soluble in organic solvents and is used as a reagent in organic synthesis. BNPE has been used in a variety of scientific research applications, including the study of enzyme kinetics, the synthesis of drugs, and the synthesis of polymers.

Aplicaciones Científicas De Investigación

Synthesis of Chalcone Analogues

1-(2-Bromo-4-nitrophenyl)ethanone is utilized in the synthesis of α,β-unsaturated ketones, acting as chalcone analogues. This involves an electron-transfer chain reaction with nitropropane anion, demonstrating a convenient method for a wide variety of chalcone analogues synthesis (Curti, Gellis, & Vanelle, 2007).

Solid-Liquid Phase Equilibrium Research

Research on the ternary phase equilibrium of this compound in different solvents like methanol and n-propanol has been conducted. This includes constructing isothermal ternary phase diagrams and exploring crystallization regions, providing valuable insights for separating mixtures containing this compound (Li et al., 2019).

Electrophilic Bromination Studies

Studies have explored the selective α-monobromination of various alkylaryl ketones, including this compound, using ionic liquids. This research contributes to understanding the regioselective reagent behavior for electrophilic bromination in organic chemistry (Ying, 2011).

Synthesis of Aminobenzo[b]thiophenes

The compound has been used in the synthesis of aminobenzo[b]thiophenes, demonstrating a base-catalyzed transformation process. This research contributes to the development of efficient one-pot synthesis methods in organic chemistry (Androsov et al., 2010).

Charge Density Analysis in Molecular Structures

High-resolution X-ray and neutron diffraction data have been used to analyze the charge density in molecules like this compound. This provides insights into intra- and intermolecular bonding features, crucial for understanding molecular behavior and interactions (Hibbs, Overgaard, & Piltz, 2003).

Development of Novel IMPDH Inhibitors

Research has also focused on developing new synthesis methods for novel IMPDH inhibitors using this compound as a starting reagent. This has implications in pharmaceutical research and drug development (Zhao et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-bromo-4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJSHDDCLWALGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237992 |

Source

|

| Record name | Ethanone, 1-(2-bromo-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90004-93-6 |

Source

|

| Record name | Ethanone, 1-(2-bromo-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090004936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2-bromo-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1265947.png)